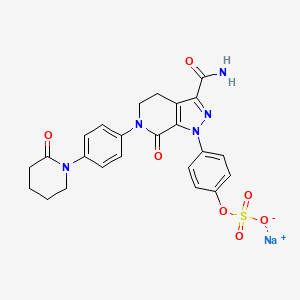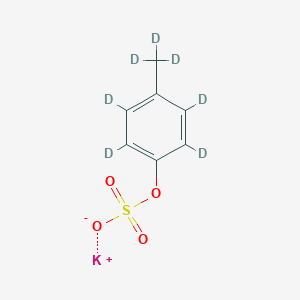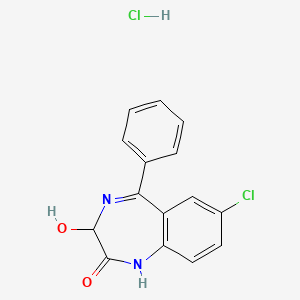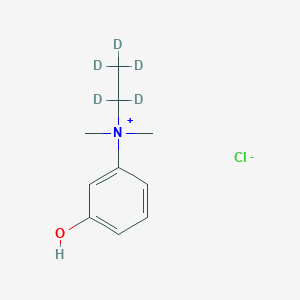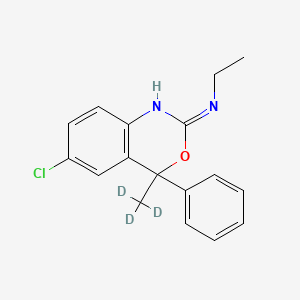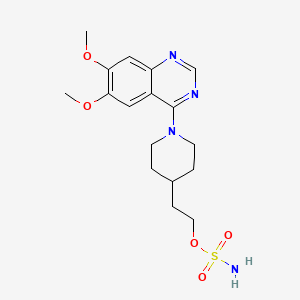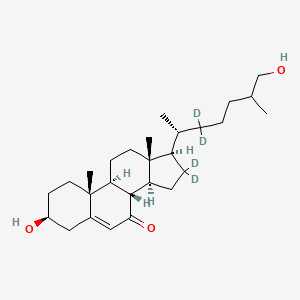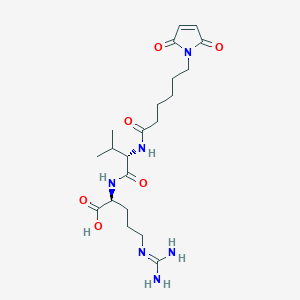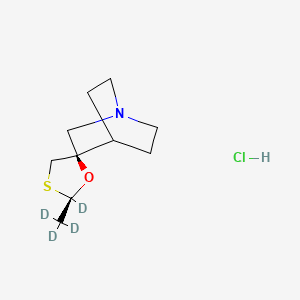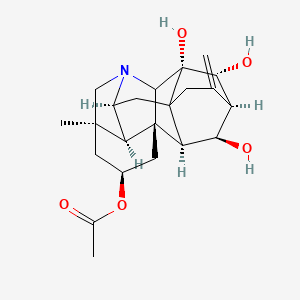
Guanfu base I
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanfu base I is a diterpenoid alkaloid isolated from the tuber of Aconitum coreanum (Levl) Raipaics. It is one of the several alkaloids found in this plant, which has been traditionally used in Chinese medicine. This compound is known for its anti-arrhythmic properties, making it a compound of interest in the treatment of heart-related conditions .
准备方法
Synthetic Routes and Reaction Conditions
Guanfu base I can be synthesized through the extraction and isolation from the tuber of Aconitum coreanum. The process involves several steps, including the use of liquid chromatography and mass spectrometry to identify and isolate the compound . The specific reaction conditions for the synthesis of this compound involve the use of solvents such as acetonitrile and acetic acid, with the separation achieved through high-pressure homogenate emulsification .
Industrial Production Methods
The industrial production of this compound involves large-scale extraction from the plant source, followed by purification using advanced chromatographic techniques. The process is optimized to ensure high yield and purity of the compound, making it suitable for pharmaceutical applications .
化学反应分析
Types of Reactions
Guanfu base I undergoes several types of chemical reactions, including:
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: This compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Conditions typically involve the use of nucleophiles such as halides or amines in an appropriate solvent.
Major Products Formed
The major products formed from these reactions include various metabolites of this compound, such as Guanfu base A, its glucuronide, and sulfate conjugates .
科学研究应用
Guanfu base I has several scientific research applications, including:
作用机制
Guanfu base I exerts its effects primarily through the inhibition of sodium and potassium channels in cardiac cells. This action helps to stabilize the cardiac rhythm and prevent arrhythmias. The compound also acts as a noncompetitive inhibitor of the enzyme CYP2D6, which plays a role in drug metabolism .
相似化合物的比较
Similar Compounds
Guanfu base A: Another diterpenoid alkaloid from Aconitum coreanum, known for its potent anti-arrhythmic effects but higher toxicity compared to Guanfu base I.
Guanfu base G: Exhibits more potent anti-arrhythmic effects but also higher toxicity.
Guanfu base F, R, and P: Other diterpenoid alkaloids with varying degrees of anti-arrhythmic activity and toxicity.
Uniqueness
This compound is unique in its balance of anti-arrhythmic efficacy and lower toxicity, making it a safer alternative for therapeutic use compared to other similar compounds .
属性
分子式 |
C22H29NO5 |
|---|---|
分子量 |
387.5 g/mol |
IUPAC 名称 |
[(1S,3S,5R,9R,10R,11R,16S,17R,18S,19S)-9,10,19-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate |
InChI |
InChI=1S/C22H29NO5/c1-9-4-20-7-12-15-19(3)5-11(28-10(2)24)6-21(15)16(20)14(25)13(9)17(26)22(20,27)18(21)23(12)8-19/h11-18,25-27H,1,4-8H2,2-3H3/t11-,12-,13+,14+,15+,16+,17+,18?,19-,20?,21-,22-/m0/s1 |
InChI 键 |
XGTNTUKODZZCGL-JWCWUQCBSA-N |
手性 SMILES |
CC(=O)O[C@H]1C[C@]2(CN3[C@@H]4[C@H]2[C@]5(C1)C3[C@]6([C@@H]([C@H]7[C@H]([C@@H]5C6(C4)CC7=C)O)O)O)C |
规范 SMILES |
CC(=O)OC1CC2(CN3C4C2C5(C1)C3C6(C(C7C(C5C6(C4)CC7=C)O)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


